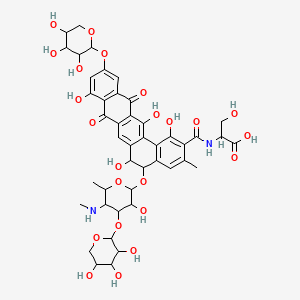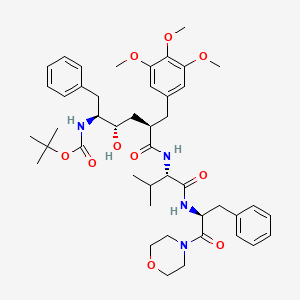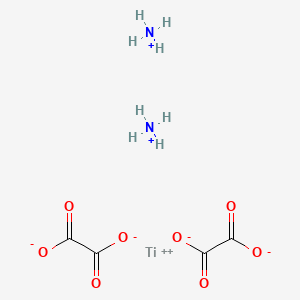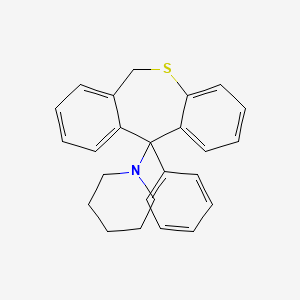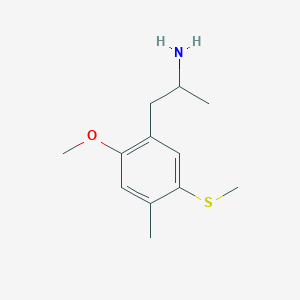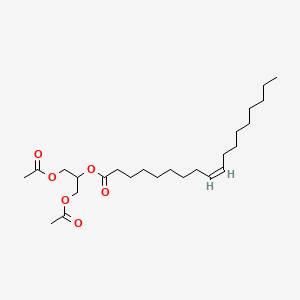
Glyceryl diacetate 2-oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl diacetate 2-oleate is synthesized through the esterification of glycerol with acetic acid or acetic anhydride in the presence of a catalyst. The reaction typically involves heating glycerol with the acetylating agent under controlled conditions to form the diester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where glycerol and acetic anhydride are mixed and heated. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glyceryl diacetate 2-oleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Glyceryl diacetate 2-oleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of glyceryl diacetate 2-oleate involves its interaction with molecular targets and pathways in the body. It has been shown to have significant binding affinity to major protein targets, which may contribute to its therapeutic effects. The compound interacts with signaling pathways such as TNF, CCR5, IL-17, and G-protein coupled receptors, which are critical in the progression of diseases like rheumatoid arthritis .
Comparison with Similar Compounds
Similar Compounds
Glyceryl diacetate: A diester of glycerol and acetylating agents, similar to glyceryl diacetate 2-oleate but without the oleate group.
Glyceryl monooleate: A monoester of glycerol and oleic acid, used in various industrial applications.
Oleoyl chloride: An acyl chloride derived from oleic acid, used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both glyceryl diacetate and oleic acid. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
55401-63-3 |
|---|---|
Molecular Formula |
C25H44O6 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
InChI Key |
DAYZEZNVBPBOQL-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



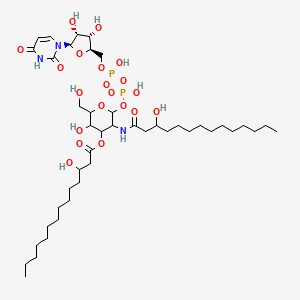

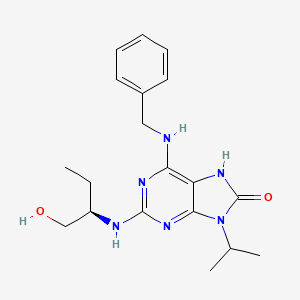
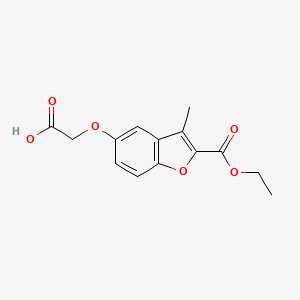
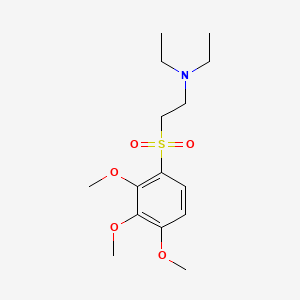
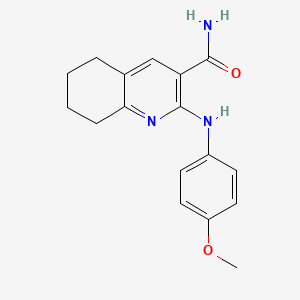
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
